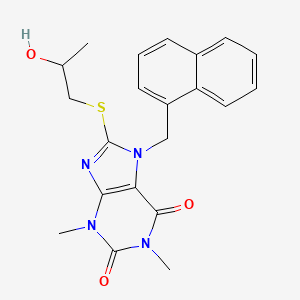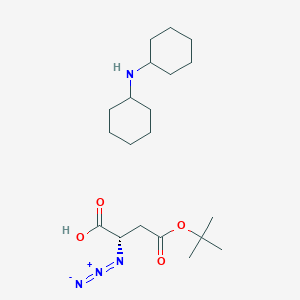
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a tert-butyl group, an azido group, and a succinate moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt typically involves the following steps:
Formation of the tert-butyl hydrogen succinate: This can be achieved by reacting tert-butyl alcohol with succinic anhydride in the presence of a catalyst.
Introduction of the azido group: The azido group is introduced by reacting the tert-butyl hydrogen succinate with sodium azide under suitable conditions.
Formation of the dicyclohexylammonium salt: The final step involves the reaction of the azido compound with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The succinate moiety can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve mild temperatures and solvents like dichloromethane.
Reduction Reactions: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the azido group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substitution Reactions: Formation of new compounds with substituted functional groups.
Reduction Reactions: Formation of amines.
Oxidation Reactions: Formation of carboxylic acids.
Scientific Research Applications
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt involves its ability to participate in various chemical reactions due to its functional groups. The azido group, in particular, is highly reactive and can undergo substitution and reduction reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Used as a precursor in the synthesis of high-performance polymers.
Ammonium Sulfide Compounds: Stable compounds comprising nitrogen, sulfur, and hydrogen elements, used in hydride superconductors and astrophysical matter.
Bromine Compounds: Include hydrogen bromide, used in the production of inorganic bromides and alkyl bromides.
Uniqueness
(S)-(-)-4-tert-Butyl hydrogen 2-azidosuccinate(dicyclohexylammonium)salt is unique due to its chiral nature and the presence of multiple functional groups, which make it a versatile intermediate in various chemical reactions. Its ability to undergo substitution, reduction, and oxidation reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H36N4O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2S)-2-azido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H13N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2,3)15-6(12)4-5(7(13)14)10-11-9/h11-13H,1-10H2;5H,4H2,1-3H3,(H,13,14)/t;5-/m.0/s1 |
InChI Key |
SFILIPDSTSNNNC-ZSCHJXSPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



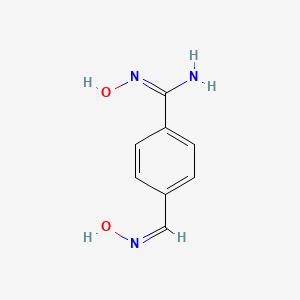
![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride hemihydrate](/img/structure/B15088164.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088173.png)

![[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15088183.png)
![N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide](/img/structure/B15088189.png)
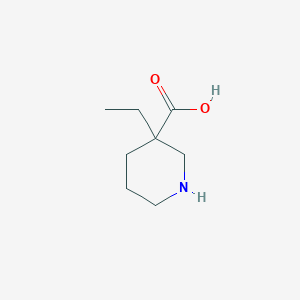
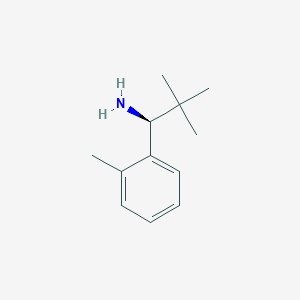
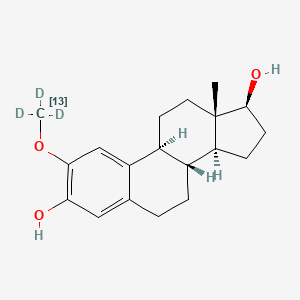
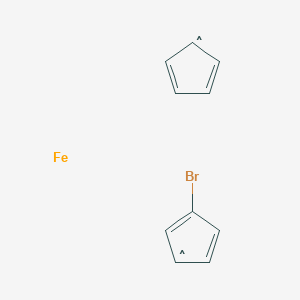
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088225.png)
